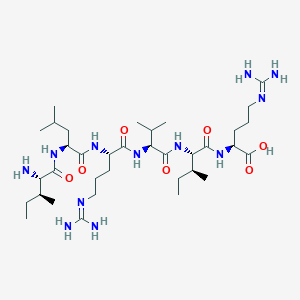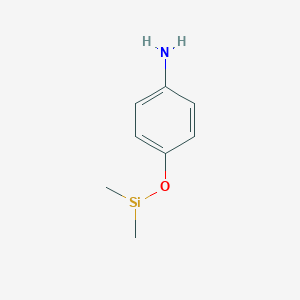
CID 12058695
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylsilyl)oxy]aniline is an organic compound that features a dimethylsilyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[(Dimethylsilyl)oxy]anilin beinhaltet typischerweise die Reaktion von 4-Hydroxyanilin mit Dimethylchlorsilan in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter einer Inertgasatmosphäre, üblicherweise Stickstoff, durchgeführt, um zu verhindern, dass Feuchtigkeit mit der Reaktion interferiert. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 4-[(Dimethylsilyl)oxy]anilin durch die Verwendung größerer Reaktoren und effizienterer Reinigungstechniken wie Säulenchromatographie skaliert werden. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz automatisierter Systeme zur Überwachung und Steuerung der Reaktionsparameter kann die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[(Dimethylsilyl)oxy]anilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Sie kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Die Dimethylsilylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Halogenide oder Alkoxide können verwendet werden, um die Dimethylsilylgruppe zu ersetzen.
Hauptprodukte
Oxidation: Chinone
Reduktion: Amine
Substitution: Verschiedene substituierte Aniline, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylsilyl)oxy]anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese für die Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann zur Synthese biologisch aktiver Moleküle verwendet werden.
Industrie: Es wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-[(Dimethylsilyl)oxy]anilin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Dimethylsilylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie effektiver mit hydrophoben Bereichen von Proteinen oder Zellmembranen interagieren kann. Diese Interaktion kann die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 4-[(Dimethylsilyl)oxy]aniline involves its interaction with various molecular targets. The dimethylsilyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[(Trimethylsilyl)oxy]anilin
- 4-[(Phenylsilyl)oxy]anilin
- 4-[(Methyldiphenylsilyl)oxy]anilin
Einzigartigkeit
4-[(Dimethylsilyl)oxy]anilin ist aufgrund des Vorhandenseins der Dimethylsilylgruppe einzigartig, die unterschiedliche chemische Eigenschaften wie erhöhte Lipophilie und Reaktivität im Vergleich zu anderen silylsubstituierten Anilinen verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C8H12NOSi |
|---|---|
Molekulargewicht |
166.27 g/mol |
InChI |
InChI=1S/C8H12NOSi/c1-11(2)10-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |
InChI-Schlüssel |
CMDSAXZNJGXKDI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)OC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


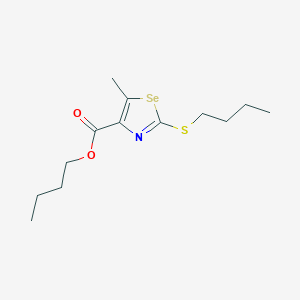
![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
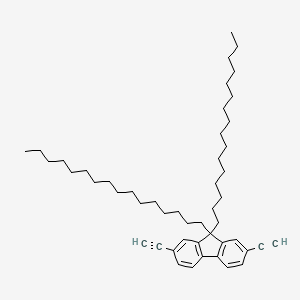
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
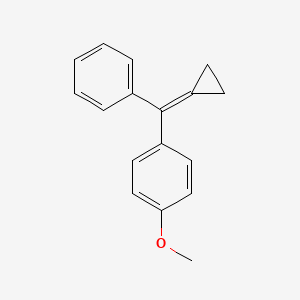
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)


